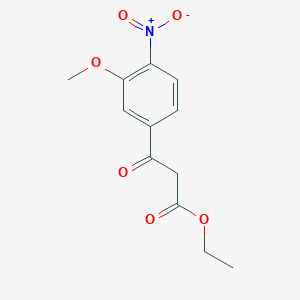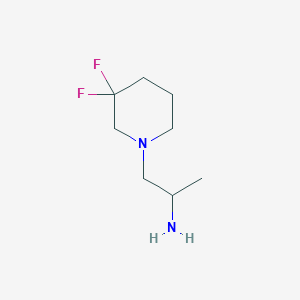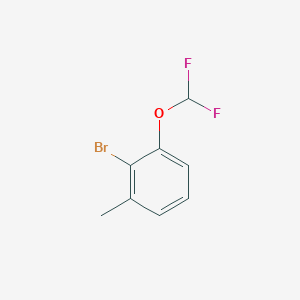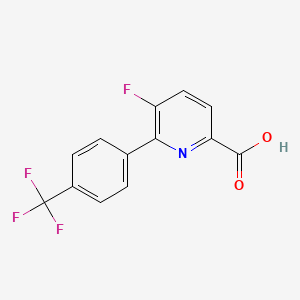
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine typically involves the reaction of 3-fluoroaniline with a chlorinating agent in the presence of a pyrimidine ring-forming reagent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent and ammonium acetate as the ring-forming reagent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrimidines, respectively.
Coupling Reactions:
科学研究应用
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and optical materials.
作用机制
The mechanism of action of 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine: Another closely related compound with variations in the position of chlorine atoms.
2,4-Diamino-5-fluoropyrimidine: Contains amino groups instead of chlorine, resulting in different reactivity and biological activity.
Uniqueness
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H5Cl2FN2 |
|---|---|
分子量 |
243.06 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-2-1-3-7(13)4-6/h1-5H |
InChI 键 |
CWSINOWPFMBMPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)





![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)


![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


